

A Technical Guide to the Chemical Structure and Application of Mecillinam-d12

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **Mecillinam-d12**, a deuterated analog of the antibiotic Mecillinam. It covers its chemical structure, physicochemical properties, and its primary application as an internal standard in analytical research. Furthermore, this guide outlines the mechanism of action of the parent compound, Mecillinam, and presents typical experimental workflows where **Mecillinam-d12** is utilized.

Chemical Identity and Structure

Mecillinam-d12 is the deuterium-labeled form of Mecillinam (also known as Amdinocillin), a β -lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] The deuterium labels are strategically placed on the azepane ring, resulting in a higher molecular weight that allows it to be distinguished from the unlabeled parent drug in mass spectrometry-based assays.

The IUPAC name for **Mecillinam-d12** is (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. [2][3]

Table 1: Chemical and Physical Properties of Mecillinam-d12



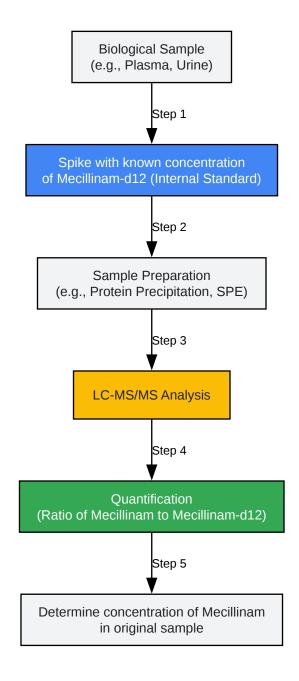
Property	Value	Source
Molecular Formula	C15H11D12N3O3S	[2][3][4]
Molecular Weight	337.50 g/mol	[2][3][4]
Parent Drug	Mecillinam	[2]
Appearance	Pale Yellow Solid	[3]
Primary Application	Internal standard for analytical and pharmacokinetic research	[2]

Application in Analytical Sciences

Mecillinam-d12 serves a critical role as an internal standard for the precise quantification of Mecillinam in biological matrices such as plasma and urine.[2] The incorporation of stable heavy isotopes, like deuterium, into drug molecules is a common practice in drug development. [1] Because Mecillinam-d12 is chemically identical to Mecillinam, it exhibits similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected by a mass spectrometer. This co-analysis improves the accuracy and reliability of quantitative methods like liquid chromatography-mass spectrometry (LC-MS). [2]

Below is a generalized workflow for the use of **Mecillinam-d12** as an internal standard in a bioanalytical assay.





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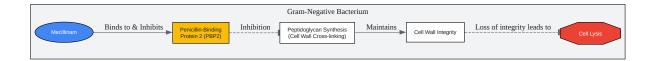
Caption: Workflow for quantitative analysis using a deuterated internal standard.

Mechanism of Action of Mecillinam

Mecillinam is an extended-spectrum penicillin antibiotic that exhibits a unique mechanism of action, primarily targeting Gram-negative bacteria.[5][6][7] Unlike many other penicillins that bind to penicillin-binding proteins (PBPs) 1 and 3, Mecillinam specifically binds to and inactivates PBP2, an enzyme located on the inner membrane of the bacterial cell wall.[6][7]



PBP2 is a crucial transpeptidase involved in the synthesis of peptidoglycan, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By inhibiting PBP2, Mecillinam disrupts the cross-linking of peptidoglycan chains.[7][8] This interference with cell wall synthesis leads to the formation of characteristic large, spherical cells and eventual cell lysis due to osmotic instability.[7] This targeted action makes it highly effective against many members of the Enterobacteriaceae family.[5]



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Caption: Mechanism of action of Mecillinam via inhibition of PBP2.

Experimental Protocols & Data

While specific synthesis protocols for **Mecillinam-d12** are proprietary, the synthesis of the parent compound, Mecillinam, has been described. One method involves using an acetal as a starting raw material with 6-aminopenicillanic acid (6-APA), catalyzed by an organic base in an alcohol solvent.[9] The final product can be crystallized by adjusting the pH with an organic acid, achieving high purity without the need for recrystallization.[9]

For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and identifying related substances in Mecillinam.[7]

Pharmacokinetic Data of Mecillinam

Pharmacokinetic studies are essential in drug development. Although data for **Mecillinam-d12** is not publicly available as it is a research tool, studies on Mecillinam in healthy subjects provide valuable quantitative data.



Table 2: Pharmacokinetic Parameters of Mecillinam in Healthy Volunteers (10 mg/kg IV Infusion)

Parameter	Mean Value (± SD)	Unit
Terminal Plasma Half-Life	51.1 ± 8.6	min
Volume of Distribution (steady-state)	0.23 ± 0.04	L/kg
Plasma Clearance	3.5 ± 0.4	ml/min per kg
Renal Clearance	2.5 ± 0.4	ml/min per kg
Unchanged Drug Excreted in Urine (24h)	71 ± 6	%

Source: Data from a study on 12 healthy volunteers.[10]

This data shows that Mecillinam has a short half-life and is primarily cleared by the kidneys, with a high percentage of the dose excreted unchanged in the urine.[10] This profile supports its clinical use for urinary tract infections.[7][10]

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